molecular formula C12H14ClF3N2O2 B13533535 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride

Cat. No.: B13533535
M. Wt: 310.70 g/mol
InChI Key: BNNLCXUWDXOHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

The synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the nitration of 4-(trifluoromethyl)phenylpiperidine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids like nitric acid and sulfuric acid for the nitration step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving the interaction of nitro and trifluoromethyl groups with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar compounds to 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride include:

These compounds share the nitro and trifluoromethyl groups but differ in their core structures. The uniqueness of this compound lies in its piperidine ring, which can impart different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H14ClF3N2O2

Molecular Weight

310.70 g/mol

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride

InChI

InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)9-1-2-10(11(7-9)17(18)19)8-3-5-16-6-4-8;/h1-2,7-8,16H,3-6H2;1H

InChI Key

BNNLCXUWDXOHGU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.